恶唑-4-胺

描述

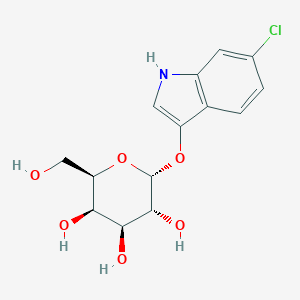

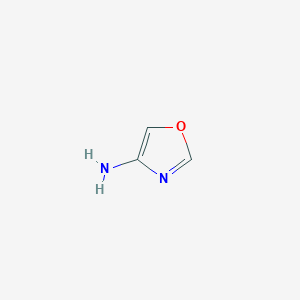

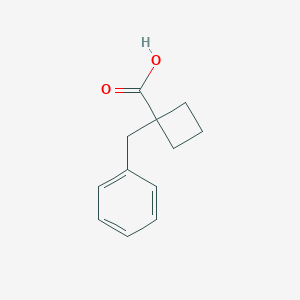

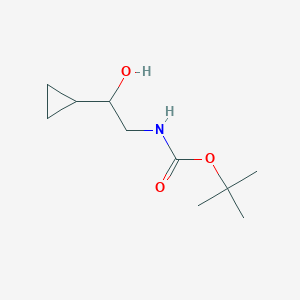

Oxazol-4-amine is a derivative of Oxazole, which is a five-membered heterocyclic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3 . Oxazoles are aromatic compounds but less so than the thiazoles . Oxazol-4-amine contains a total of 10 bonds; 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Oxazole .

Synthesis Analysis

The synthesis of oxazole-based molecules has been a topic of interest in recent years. The Van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods include the reaction of α-haloketones and formamide .Molecular Structure Analysis

Oxazol-4-amine contains a total of 10 bonds; 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Oxazole .Chemical Reactions Analysis

Oxazole-based molecules enable different types of interactions with various receptors and enzymes, showing broad biological activities . The reaction of 5H-oxazol-4-ones and N-itaconimides can be modulated to harness either tandem conjugate addition–protonation or [4+2] cycloaddition .Physical And Chemical Properties Analysis

Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .科学研究应用

Pharmaceuticals: Antimicrobial Agents

Oxazole derivatives, including Oxazol-4-amine, have been studied for their antimicrobial properties. They have shown potential against various bacterial and fungal strains, which could lead to the development of new antimicrobial agents .

Pharmacological: Receptor Binding

Due to their ability to bind with a wide spectrum of receptors and enzymes in biological systems, oxazole-based molecules like Oxazol-4-amine are significant in pharmacology for synthesizing diverse derivatives with potential therapeutic applications .

Industrial Chemistry: Polymer Synthesis

The oxazoline moiety is used in industrial chemistry, particularly in polymer synthesis. It’s plausible that Oxazol-4-amine could be utilized in creating polymers with specific properties for various industrial applications .

Natural Product Chemistry: Synthesis of Complex Molecules

In natural product chemistry, oxazole derivatives are used to synthesize complex molecules. Oxazol-4-amine could serve as a building block in the synthesis of natural products or mimics thereof .

Environmental Science: Green Chemistry

Advancements in the synthesis of oxazole compounds include environmentally benign methods. Oxazol-4-amine could be involved in green chemistry initiatives aimed at reducing environmental impact during chemical synthesis .

安全和危害

Safety measures for handling Oxazol-4-amine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

In the future, increasing researcher interests would be focused on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold, which are helpful for overcoming drug resistances, increasing bioactivities, and will make remarkable contributions .

作用机制

Target of Action

Oxazol-4-amine, a derivative of the oxazole family, is a heterocyclic compound Oxazole derivatives have been known to interact with a wide range of biological targets due to their ability to form non-covalent interactions with various enzymes and receptors .

Mode of Action

It’s worth noting that the interaction of oxazole derivatives with their targets often results in significant biological responses .

Biochemical Pathways

The same study on n-methylbenzo[d]oxazol-2-amine revealed that it significantly upregulated the metabolism of purine and pyrimidine while downregulating sphingolipid metabolism . This suggests that Oxazol-4-amine might have a similar impact on these biochemical pathways.

Pharmacokinetics

The bioavailability, pharmacokinetics, and absorption of related compounds are areas of active research .

Result of Action

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Action Environment

It’s important to note that the biological activity of oxazole derivatives can be influenced by the substitution pattern on the oxazole ring .

属性

IUPAC Name |

1,3-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-6-2-5-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWFZLSDGBWCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616619 | |

| Record name | 1,3-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazol-4-amine | |

CAS RN |

110926-01-7 | |

| Record name | 1,3-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)